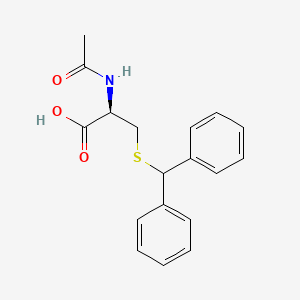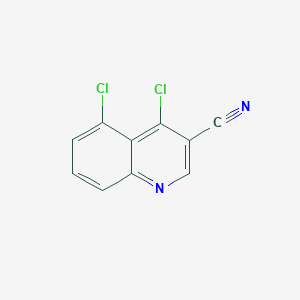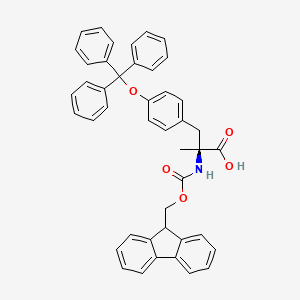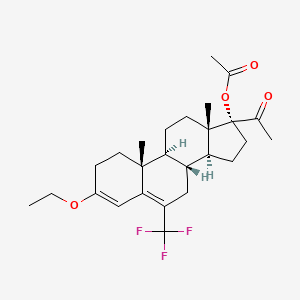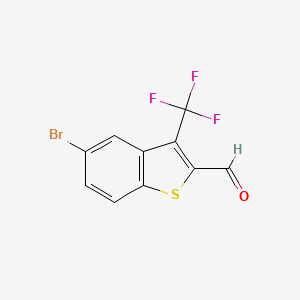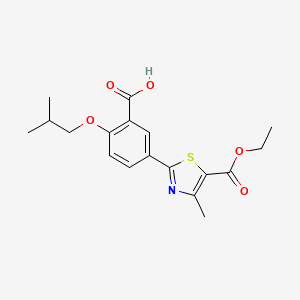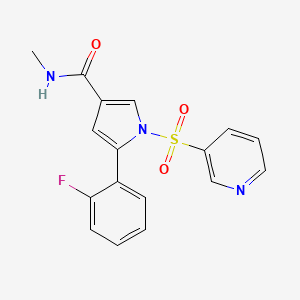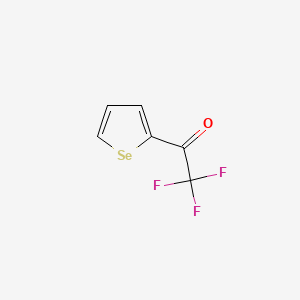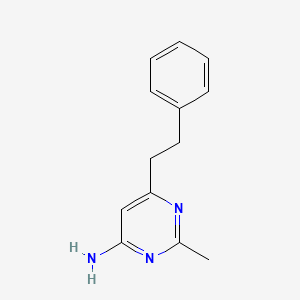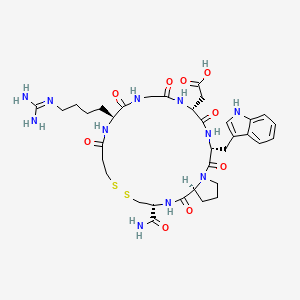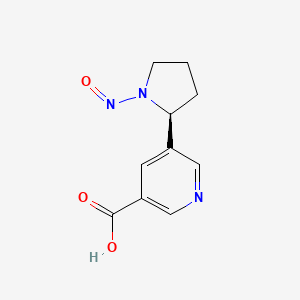
(Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N'-hydroxyacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with fluoromethyl and methyl groups, and an acetimidamide moiety with a hydroxy group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of Fluoromethyl and Methyl Groups: The fluoromethyl and methyl groups can be introduced via alkylation reactions using reagents like fluoromethyl iodide and methyl iodide, respectively.
Formation of the Acetimidamide Moiety: The acetimidamide moiety can be synthesized by reacting the piperidine derivative with acetic anhydride and hydroxylamine.
Industrial Production Methods
Industrial production of (Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the imidamide moiety, converting it to corresponding amines.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine
In medicine, (Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders or cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-(4-(chloromethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide: Similar structure with a chloromethyl group instead of a fluoromethyl group.
(Z)-2-(4-(bromomethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide: Similar structure with a bromomethyl group instead of a fluoromethyl group.
(Z)-2-(4-(methyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide: Lacks the halogen substituent.
Uniqueness
The presence of the fluoromethyl group in (Z)-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different halogen substituents. This makes it a valuable compound for studying the effects of fluorine substitution in medicinal chemistry and drug design.
Propriétés
Formule moléculaire |
C9H18FN3O |
|---|---|
Poids moléculaire |
203.26 g/mol |
Nom IUPAC |
2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C9H18FN3O/c1-9(7-10)2-4-13(5-3-9)6-8(11)12-14/h14H,2-7H2,1H3,(H2,11,12) |
Clé InChI |
SDRWIASOKPKDLR-UHFFFAOYSA-N |
SMILES isomérique |
CC1(CCN(CC1)C/C(=N/O)/N)CF |
SMILES canonique |
CC1(CCN(CC1)CC(=NO)N)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


